2',3'-Dideoxyinosine-13C2,15N

Isotope Dilution Mass Spectrometry Internal Standard Selection Bioanalytical Method Validation

2',3'-Dideoxyinosine-13C2,15N (synonyms: Didanosine-13C2,15N, ddI-13C2,15N) is a triple-labeled stable isotope analog of the nucleoside reverse transcriptase inhibitor didanosine, incorporating two carbon-13 atoms and one nitrogen-15 atom into the purine base scaffold. With a molecular weight of 239.21 g/mol (Δ+3 Da vs.

Molecular Formula C10H12N4O3
Molecular Weight 239.21 g/mol
Cat. No. B13864281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxyinosine-13C2,15N
Molecular FormulaC10H12N4O3
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC1CC(OC1CO)N2C=NC3=C2N=CNC3=O
InChIInChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i8+1,9+1,13+1
InChIKeyBXZVVICBKDXVGW-XGXVVXCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxyinosine-13C2,15N – Stable Isotope-Labeled Didanosine Internal Standard for LC-MS/MS Quantification


2',3'-Dideoxyinosine-13C2,15N (synonyms: Didanosine-13C2,15N, ddI-13C2,15N) is a triple-labeled stable isotope analog of the nucleoside reverse transcriptase inhibitor didanosine, incorporating two carbon-13 atoms and one nitrogen-15 atom into the purine base scaffold [1]. With a molecular weight of 239.21 g/mol (Δ+3 Da vs. unlabeled didanosine at 236.23 g/mol), this compound is engineered exclusively as an internal standard for quantitative LC-MS/MS, GC-MS, and NMR bioanalytical assays . It is supplied as a white solid (>300°C decomposition) with water and methanol solubility, and is stored at -20°C under inert atmosphere conditions . The compound belongs to the inosine dideoxynucleoside class but is not a therapeutic agent itself; its sole utility resides in enabling isotope dilution mass spectrometry workflows for didanosine quantification in biological matrices .

Why 2',3'-Dideoxyinosine-13C2,15N Cannot Be Replaced by Deuterated or Structural Analog Internal Standards for Didanosine Bioanalysis


The performance of an internal standard in quantitative LC-MS/MS is dictated by its physicochemical similarity to the target analyte during extraction, chromatography, and electrospray ionization. Deuterated didanosine (ddI-d2, MW 238.24, Δ+2 Da) exhibits a measurable chromatographic retention time shift relative to the protium analyte, having a known consequence of incomplete co-elution that prevents uniform compensation for ion suppression effects across a gradient [1]. Structural analogs such as zidovudine or stavudine used in published didanosine LC-MS/MS methods possess different extraction recoveries (e.g., 92.4–96.4% for the didanosine-zidovudine pair) and distinct ionization response characteristics, introducing analyte-specific matrix biases that stable isotope-labeled internal standards inherently avoid [2]. The 13C2,15N triple labeling confers a +3 Da mass shift that exceeds the minimum recommended 3 Da separation to fully escape the natural isotope envelope of the unlabeled analyte , while the C-13 and N-15 labels are immune to the hydrogen-deuterium back-exchange that plagues deuterated internal standards in protic biological sample preparation workflows [3].

Quantitative Differentiation Evidence: 2',3'-Dideoxyinosine-13C2,15N vs. Comparator Internal Standards


Mass Defect Advantage: Δ+3 Da for 13C2,15N vs. Δ+2 Da for Didanosine-d2 Eliminates Isotopic Cross-Talk

The molecular weight of 2',3'-Dideoxyinosine-13C2,15N is 239.21 g/mol, representing a mass shift of +3.0 Da relative to unlabeled didanosine (molecular weight 236.23 g/mol) [1]. In contrast, the deuterated internal standard Didanosine-d2 has a molecular weight of 238.24 g/mol, yielding a mass shift of only +2.0 Da . Current best-practice guidelines for LC-MS/MS bioanalysis stipulate that stable isotope-labeled internal standards should exhibit a minimum mass increase of 3 Da, or >1% of the molecular weight, to ensure complete baseline separation from the natural isotope distribution (primarily [M+1] and [M+2] peaks arising from natural 13C abundance of ~1.1% in a C10H12N4O3 molecule) . The Δ+2 Da shift of ddI-d2 therefore presents risk of partial overlap with the 13C2 natural isotopologue of didanosine, compromising quantification accuracy at low ng/mL concentrations, while the Δ+3 Da shift of ddI-13C2,15N provides unequivocal mass channel separation [2].

Isotope Dilution Mass Spectrometry Internal Standard Selection Bioanalytical Method Validation

Complete Chromatographic Co-Elution: 13C/15N-Labeled IS Matches Analyte Retention Time, Deuterated IS Does Not

In a systematic UPLC-MS/MS investigation by Berg et al. (2011), 13C-labeled internal standards co-eluted with their unlabeled analytes under multiple chromatographic gradient conditions, whereas 2H (deuterium)-labeled internal standards exhibited a measurable retention time separation from the corresponding protium analytes across all tested conditions [1]. This observed separation arises from the larger relative mass difference between protium and deuterium (2H:1H ≈ 2:1 atomic mass ratio) compared to 13C:12C (≈1.08:1), causing differential lipophilicity and van der Waals interactions with the stationary phase [2]. When the internal standard does not perfectly co-elute with the analyte, it experiences different mobile-phase solvent composition at the electrospray ionization source, resulting in unequal ion suppression compensation and systematic quantification bias [3]. This class-level chromatographic principle is directly applicable to 2',3'-Dideoxyinosine-13C2,15N, whose 13C and 15N substitutions confer near-identical chromatographic behavior to unlabeled didanosine, whereas Didanosine-d2 would be expected to exhibit a measurable retention time delta under UPLC conditions using sub-2 µm particle columns [4].

Chromatographic Co-Elution Matrix Effect Correction UPLC-MS/MS Method Development

Quantitative Bias Comparison: 13C-Labeled IS Yields -3.5% Spike Accuracy Error vs. -38.4% for Deuterated IS in Biological Matrix

A definitive head-to-head comparison by Iyer and Brunelle (2023) quantified the spiked-sample accuracy of 13C-labeled versus deuterium-labeled stable isotope internal standards in a dilute-and-shoot LC-ESI-MS/MS urine assay. Across three spike concentration levels (47.0, 312, and 2,740 ng/mL), the deuterated internal standard (2MHA-[2H7]) produced an average relative error of -38.4%, systematically underestimating true concentrations by nearly 40%, while the 13C-labeled internal standard (2MHA-[13C6]) produced an average relative error of only -3.5%, meeting the ±15% acceptance criterion for bioanalytical method validation across all levels [1]. Method comparison between the two ISs across 39 authentic urine samples demonstrated a statistically significant quantitative bias of -59.2% (slope = 2.23, 95% CI excluding 1.0) for concentrations generated with the 2H-IS versus the 13C-IS [2]. Post-column infusion experiments confirmed that ion suppression experienced by the unlabeled analyte and the 13C-IS was quantitatively equivalent, whereas the 2H-IS experienced different ion suppression due to incomplete chromatographic co-elution, directly explaining the observed negative bias [3]. Although this study employed different analytes (2-methylhippuric acid and 4-methylhippuric acid), the underlying isotopic physicochemical phenomena—chromatographic retention divergence driven by deuterium substitution and consequent differential matrix effect compensation—are class-generalizable to all 13C/15N vs. deuterium internal standard selection decisions in reversed-phase LC-ESI-MS/MS [4].

Spike Accuracy Isotope Dilution Quantification Biological Matrix Effects Method Trueness

Deuterium-Hydrogen Exchange Vulnerability: 13C/15N Labels Are Chemically Stable in Protic Biological Sample Preparation, Deuterium Labels Are Not

Carbon-13 and nitrogen-15 labels are covalently incorporated at stable positions within the purine heterocycle of didanosine and do not undergo exchange with the corresponding natural-abundance isotopes under any aqueous, acidic, or basic sample preparation conditions, including protein precipitation with organic solvents, solid-phase extraction at extreme pH, and prolonged storage in biological matrices at 37°C . Deuterium labels, by contrast, are susceptible to protium-deuterium back-exchange when positioned at sites with exchangeable protons, including nitrogen-bound protons and carbon-bound protons alpha to carbonyl or aromatic systems [1]. In a 2020 industry guidance document from Wuxi AppTec's bioanalytical division, 13C- and 15N-labeled internal standards are explicitly recommended as superior to deuterium-labeled alternatives for quantitative bioanalysis, with the specific caution that deuterium-labeled internal standards must be carefully evaluated for H/D exchange at the selected labeling positions during method development . For didanosine, the inosine base contains an N1-H that is inherently exchangeable; deuterium labeling at the 2- and 8-positions of the purine ring (as in Didanosine-d2) introduces risk of slow isotopic exchange during sample processing or storage in aqueous/protic media, progressively degrading quantification accuracy over the course of an analytical run [2]. The 13C2,15N label set entirely avoids this failure mode.

Isotopic Exchange Stability Sample Preparation Robustness Bioanalytical Method Ruggedness

Recovery and Ionization Uniformity: Structural Analog IS (Zidovudine, Stavudine) vs. Stable Isotope-Labeled IS Recovery Comparison

A validated high-throughput LC-MS/MS method for didanosine quantification using zidovudine as a structural analog internal standard reported relative recoveries ranging from 92.4% to 96.4% across the calibration range of 1.01–2002.18 ng/mL in human plasma, with inter-batch precision (%CV) ≤8.9% and inter-batch percent relative error (%RE) between -7.7% and +4.9% [1]. Separately, in a validated LC-MS/MS method using stavudine as internal standard for didanosine determination in maternal rat plasma and tissues, absolute recoveries remained between 64% and 90% across the analytical range, with coefficients of variation <15% [2]. In both cases, the fundamental limitation of structural analog internal standardization is evident: the internal standard is a chemically distinct molecule that follows a different equilibrium distribution in liquid-liquid or solid-phase extraction, and experiences different ionization efficiency in the electrospray source, resulting in recovery values that deviate systematically from 100% and require extensive matrix-matched calibration to achieve regulatory compliance [3]. A stable isotope-labeled internal standard such as ddI-13C2,15N, by virtue of its chemical identity to the analyte, co-partitions through every sample preparation step with identical extraction efficiency and co-ionizes with identical response factor, theoretically enabling near-100% recovery compensation and narrower precision windows than the ±8.9% CV and ±7.7% RE achieved with zidovudine [4].

Extraction Recovery Ionization Efficiency Structural Analog Internal Standard Method Accuracy

Label Site Specificity: Purine Ring 13C2,15N Labeling Provides Better NMR and MS Tracer Resolution Than Side-Chain Labeling

The 13C2,15N labeling is incorporated within the hypoxanthine (purine) ring system of 2',3'-Dideoxyinosine-13C2,15N, directly at the chromophoric and mass-reporting core of the molecule [1]. This labeling architecture contrasts with alternative approaches where isotopic labels are placed on the dideoxyribose sugar moiety. Purine-core labeling ensures that the isotopic signature remains associated with the nucleobase fragment ion in tandem mass spectrometry (e.g., the m/z 137➔110 inosine base transition), providing a constant response for both the parent didanosine and its intracellular metabolite 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP) after enzymatic conversion by cellular kinases and adenylosuccinate synthetase [2]. In comparative NMR structural determination applications, 13C and 15N enrichment within the aromatic purine system enables direct detection of 13C-13C and 13C-15N scalar couplings that report on nucleic acid base-pairing geometry, information that is inaccessible from sugar-labeled isotopologues [3]. The synthesis of 13C5-labeled ddI for use as an MS internal standard, reported by the Sanofi group, exploited stereoselective ribose labeling followed by glycosidic coupling, demonstrating that purine-labeled nucleosides provide the highest sensitivity for selected reaction monitoring (SRM) transitions targeting the nucleobase product ion [4].

Metabolic Tracing NMR Spectroscopy Mass Isotopomer Distribution Analysis Intracellular Anabolite Tracking

High-Impact Application Scenarios for 2',3'-Dideoxyinosine-13C2,15N in Quantitative Bioanalysis and Structural Research


Regulated Clinical Pharmacokinetic and Bioequivalence Studies Requiring FDA/EMA-Compliant Didanosine Quantification in Human Plasma

In clinical trial settings where didanosine plasma concentrations must be measured across a 1–2,000 ng/mL dynamic range with ≤15% accuracy at the LLOQ, employment of 2',3'-Dideoxyinosine-13C2,15N as the isotope dilution internal standard directly addresses the three principal sources of quantification error: (i) ion suppression variability from plasma phospholipids, (ii) differential extraction recovery across the calibration range, and (iii) potential isotopic cross-talk from the native analyte isotope envelope. The demonstrated -3.5% average relative error for 13C-labeled SIL-IS versus -38.4% for deuterated SIL-IS in biological matrix [1], combined with the product's +3 Da mass shift exceeding the minimum interference threshold, supports its selection as the internal standard most likely to satisfy regulatory audit requirements for method accuracy and precision upon first validation attempt .

Intracellular Nucleotide Anabolite Monitoring in HIV Pharmacology Research Using PBMC Lysates

The clinical efficacy of didanosine is mediated by its intracellular conversion to 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), yet fewer than 5% of published didanosine quantification methods address the active anabolite. The purine-ring 13C2,15N labeling of this compound ensures that the isotopic label is retained in the hypoxanthine → adenine metabolic conversion and subsequent phosphorylation steps, enabling a single internal standard to quantify both the parent dideoxynucleoside and its triphosphate anabolite from the same PBMC extract [2]. This is not achievable with dideoxyribose-labeled or deuterium-labeled IS products, where the label may be structurally distant from the monitored MS/MS fragment ion (nucleobase) or may undergo H/D exchange during the acidic extraction of nucleotide triphosphates .

Multi-Matrix Tissue Distribution Studies of Didanosine Liposomal Formulations in Preclinical Models

Quantification of didanosine across multiple tissue matrices (plasma, spleen, liver, brain, CSF) with differing phospholipid and protein content requires an internal standard that compensates for matrix-specific ion suppression without requiring a separate matrix-matched calibration curve for each tissue type. The chemical identity of the 13C2,15N labeled IS to didanosine guarantees identical extraction partitioning behavior and identical ionization efficiency in each matrix, unlike the structurally distinct internal standards (stavudine: 64–90% recovery, zidovudine: 92.4–96.4% recovery) whose matrix-dependent recovery introduces cross-tissue quantification bias [3]. This enables a single validated method with one calibration curve to serve across all tissues in a GLP-compliant biodistribution study of novel liposomal or sterically stabilized didanosine formulations [4].

Structural Biology and Biomolecular NMR Studies of Nucleoside-Protein and Nucleoside-RNA Interactions

For structural biology laboratories investigating the binding mode of didanosine to HIV-1 reverse transcriptase or the incorporation of the ddI-derived nucleotide into nascent viral DNA, the 13C2,15N labeling enables isotope-filtered and isotope-edited NMR experiments that selectively detect the labeled nucleoside in the presence of unlabeled protein and nucleic acid at molecular weights exceeding 30 kDa. The 13C-13C and 13C-15N scalar couplings within the labeled purine ring provide through-bond distance constraints that define the nucleoside's bound conformation at atomic resolution—information that is inaccessible with deuterium-labeled didanosine, which introduces no NMR-active heteronuclei, or with single-isotope (13C-only) labeled material that lacks the second NMR dimension for spectral simplification [5].

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